molecular formula C6H5FO2S B1449170 2-Fluoro-2-(thiophen-3-yl)acetic acid CAS No. 1514554-38-1

2-Fluoro-2-(thiophen-3-yl)acetic acid

Cat. No.: B1449170
CAS No.: 1514554-38-1
M. Wt: 160.17 g/mol
InChI Key: MZQGHKKDYXWXJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-2-(thiophen-3-yl)acetic acid is a useful research compound. Its molecular formula is C6H5FO2S and its molecular weight is 160.17 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-Fluoro-2-(thiophen-3-yl)acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s fluorine atom and thiophene ring allow it to form stable interactions with active sites of enzymes, potentially inhibiting or modifying their activity. For instance, it may interact with enzymes involved in oxidative stress responses, such as superoxide dismutase, by binding to their active sites and altering their catalytic efficiency . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of key signaling molecules, such as kinases and phosphatases . This modulation can lead to changes in gene expression, affecting cellular metabolism and function. For example, the compound may upregulate or downregulate the expression of genes involved in apoptosis, cell proliferation, and differentiation. Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s fluorine atom can form strong hydrogen bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition or activation . Additionally, the thiophene ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the binding. These interactions can result in conformational changes in the enzyme, affecting its catalytic activity. Moreover, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or reactive chemicals . Long-term exposure to this compound can lead to cumulative effects on cellular function, such as alterations in cell growth, differentiation, and apoptosis. These effects can be monitored using various in vitro and in vivo assays to assess the compound’s stability and long-term impact on cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while at higher doses, it can induce toxic or adverse effects . For example, high doses of this compound may cause oxidative stress, inflammation, and tissue damage in animal models. Threshold effects can also be observed, where a certain dosage level is required to elicit a significant biological response. These dosage-dependent effects can be studied using various animal models to determine the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. Additionally, this compound can influence the levels of key metabolites, such as ATP, NADH, and reactive oxygen species, by modulating the activity of metabolic enzymes. These interactions can affect cellular energy production, redox balance, and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting sequences or modifications. For example, this compound may be localized to the mitochondria by interacting with mitochondrial targeting sequences or proteins. This subcellular localization can influence the compound’s activity and function, as it may interact with specific biomolecules within these compartments to exert its biological effects.

Biological Activity

2-Fluoro-2-(thiophen-3-yl)acetic acid is a fluorinated derivative of acetic acid featuring a thiophene ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. Understanding its biological activity involves exploring its mechanisms of action, interactions with biological targets, and therapeutic implications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C5H5FOS\text{C}_5\text{H}_5\text{FOS}

here:

C = Carbon

  • H = Hydrogen
  • F = Fluorine
  • O = Oxygen
  • S = Sulfur

This compound's unique properties stem from the presence of the fluorine atom and the thiophene moiety, which can influence its reactivity and interaction with biological systems.

The mechanism of action for this compound is primarily linked to its ability to interact with specific enzymes and receptors. Fluorinated compounds often exhibit enhanced lipophilicity, which can improve their binding affinity to biological targets. For instance, studies have shown that fluorination can significantly influence the potency and selectivity of compounds against histone deacetylases (HDACs), which are crucial in cancer therapy .

Inhibition of Enzymatic Activity

Research indicates that this compound may act as an inhibitor for various enzymes, particularly those involved in inflammatory pathways. Specifically, it has been evaluated for its inhibitory effects on microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in cancer and inflammation. In vitro studies demonstrated that derivatives of thiophenic acids exhibit selective inhibitory activity against mPGES-1, suggesting potential therapeutic applications in managing inflammatory diseases .

Anticancer Potential

The compound has also shown promise in anticancer research. For example, derivatives similar to this compound were found to induce cell cycle arrest and apoptosis in cancer cell lines. Notably, one study reported that certain derivatives could cause an increase in the subG0/G1 fraction in A549 lung cancer cells, indicating a potential for inducing programmed cell death .

Case Studies

  • Inhibition of mPGES-1 :
    • Study : A virtual screening approach identified several thiophene-based compounds as potent mPGES-1 inhibitors.
    • Findings : Compounds exhibited IC50 values in the low micromolar range, indicating effective inhibition.
    • Mechanism : The inhibition was attributed to the structural features of the thiophene ring enhancing binding affinity to the enzyme .
  • Anticancer Activity :
    • Study : Investigation into the effects of thiophene derivatives on A549 cells.
    • Findings : Significant induction of apoptosis was observed with increased exposure time.
    • : The compound's ability to modulate cell cycle progression suggests its utility as an anticancer agent .

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with other fluorinated compounds:

Compound NameBiological TargetIC50 (μM)Notes
2-Fluoroacetic AcidVarious enzymes10Non-selective inhibition
This compoundmPGES-1<5Selective inhibitor with potential therapeutic use
LargazoleHDACs3.64Stronger effects than non-fluorinated analogs
Trifluoromethyl-substituted compoundHDACs0.88Enhanced potency due to increased fluorination

Scientific Research Applications

Drug Development

2-Fluoro-2-(thiophen-3-yl)acetic acid has been investigated as a precursor for synthesizing novel pharmaceutical compounds. Its structural features allow it to interact with biological targets effectively, making it a candidate for developing drugs with anti-inflammatory, antimicrobial, and anticancer properties. The presence of the fluorine atom enhances binding affinity to specific enzymes and receptors, which is crucial in drug design .

Case Studies

A notable study focused on the compound's role as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a target in inflammation and cancer therapies. The compound demonstrated selective inhibitory activity in low micromolar concentrations, indicating potential for therapeutic applications . Another investigation highlighted its efficacy in inducing apoptosis in cancer cell lines, suggesting its utility in cancer treatment strategies .

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films can be harnessed in the development of organic semiconductors and photovoltaic devices. The fluorinated thiophene derivative enhances charge transport properties, which is essential for improving the efficiency of electronic devices.

Pesticide Development

The compound has been explored for its potential use in agricultural chemicals, particularly as an intermediate in synthesizing herbicides and fungicides. Its thiophene structure contributes to biological activity against various pests and pathogens, making it a valuable component in developing new agrochemicals .

Synthetic Routes

Various synthetic methods have been developed to produce this compound efficiently:

  • Chloromethylation and Hydrolysis : This method involves chloromethylation of thiophene followed by hydrolysis to yield the desired compound.
  • Cyanogenation : Thiophene derivatives are cyano-substituted before hydrolysis to form the acetic acid derivative .

Properties

IUPAC Name

2-fluoro-2-thiophen-3-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO2S/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQGHKKDYXWXJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-(thiophen-3-yl)acetic acid
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2-Fluoro-2-(thiophen-3-yl)acetic acid

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